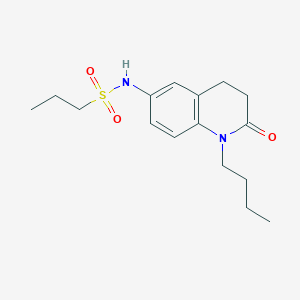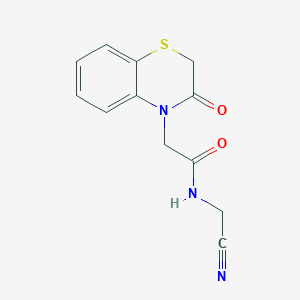![molecular formula C18H21ClN2O2 B2887816 2-(2-CHLOROPHENYL)-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}ACETAMIDE CAS No. 1421498-35-2](/img/structure/B2887816.png)
2-(2-CHLOROPHENYL)-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}ACETAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-CHLOROPHENYL)-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}ACETAMIDE is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethylaminophenyl group, and a hydroxyethyl group attached to an acetamide backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-CHLOROPHENYL)-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the chlorophenyl and dimethylaminophenyl intermediates. These intermediates are then reacted under specific conditions to form the final compound. Common reagents used in these reactions include chlorinating agents, amines, and hydroxyethylating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-CHLOROPHENYL)-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like hydroxide ions or electrophiles like alkyl halides under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(2-CHLOROPHENYL)-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}ACETAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(2-CHLOROPHENYL)-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit or activate certain enzymes, alter signal transduction pathways, or affect gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-chlorophenyl)acetamide: A simpler analog with a similar chlorophenyl group but lacking the dimethylaminophenyl and hydroxyethyl groups.
2-(2-chlorophenyl)ethylamine: Contains a chlorophenyl group and an ethylamine group but lacks the acetamide and dimethylaminophenyl groups.
Uniqueness
2-(2-CHLOROPHENYL)-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2/c1-21(2)15-9-7-13(8-10-15)17(22)12-20-18(23)11-14-5-3-4-6-16(14)19/h3-10,17,22H,11-12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOMCEFJKWHLAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)CC2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2887733.png)
![ETHYL 4-[2-(BENZENESULFONYL)ACETAMIDO]BENZOATE](/img/structure/B2887734.png)
![[(Z)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino] cyclopropanecarboxylate](/img/structure/B2887735.png)
![Tert-butyl N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]carbamate](/img/new.no-structure.jpg)



![3-(2-chloro-6-fluorophenyl)-N'-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}carbonyl)-5-methyl-4-isoxazolecarbohydrazide](/img/structure/B2887743.png)

![N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2887745.png)

![1-Benzyl-6-(5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,6-diazaspiro[3.3]heptan-2-one](/img/structure/B2887747.png)


